2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide

Medicinal Chemistry Organic Synthesis Quality Control

This 2-(4-chlorophenyl)thiazole-4-carbohydrazide is a strategic building block for medicinal chemists, distinct from other aryl analogs due to the electronic and lipophilic effects (LogP 2.067) of its specific 4-chlorophenyl substitution. The unique regioisomerism at the thiazole 2- and 4-positions dictates metal chelation geometry and hydrogen bonding, making it essential for developing new drug candidates targeting hepatocellular carcinoma (IC50 = 4.8 μM) and MRSA (MIC = 1.0 μM).

Molecular Formula C10H8ClN3OS
Molecular Weight 253.7
CAS No. 69542-81-0
Cat. No. B2473440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide
CAS69542-81-0
Molecular FormulaC10H8ClN3OS
Molecular Weight253.7
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C(=O)NN)Cl
InChIInChI=1S/C10H8ClN3OS/c11-7-3-1-6(2-4-7)10-13-8(5-16-10)9(15)14-12/h1-5H,12H2,(H,14,15)
InChIKeyBCFLSWYMFFIYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide (CAS 69542-81-0): Core Chemical Properties and Procurement Baseline


2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide (CAS 69542-81-0) is a heterocyclic organic compound with the molecular formula C10H8ClN3OS and a molecular weight of 253.70 g/mol . It features a thiazole ring substituted with a 4-chlorophenyl group at the 2-position and a carbohydrazide moiety at the 4-position . This compound is typically a solid at room temperature, with limited aqueous solubility but soluble in organic solvents like DMSO and ethanol . It serves as a versatile building block in medicinal chemistry and organic synthesis, often used as a precursor for more complex heterocyclic systems .

Why Generic Substitution Fails: Structural and Functional Specificity of 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide


The 4-chlorophenyl substitution on the thiazole ring is not merely decorative; it fundamentally alters the compound's electronic profile, lipophilicity, and biological target engagement compared to unsubstituted, differently halogenated, or other aryl analogs . The presence of the chloro group influences the molecule's LogP (2.067) and TPSA (68.01), which are critical for membrane permeability and target binding . Furthermore, the specific regioisomerism at the 2- and 4-positions of the thiazole ring dictates the geometry of metal chelation and hydrogen bonding, directly impacting its utility as a ligand or synthon [1]. Simple substitution with a 2-phenyl or 2-(2,4-difluorophenyl) analog is therefore not scientifically equivalent and can lead to divergent or null results in downstream applications.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide (CAS 69542-81-0)


Purity Benchmarking for Reproducible Synthesis and Assay Development

Commercially available 2-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide is supplied at a purity of 90% . This specification is critical for users requiring a defined starting material for multi-step syntheses or biological assays, as impurities could interfere with reaction yields or confound activity readouts. In contrast, closely related analogs like 2-phenyl-1,3-thiazole-4-carbohydrazide are often offered at higher purities (e.g., 97%), reflecting different synthetic accessibility and purification challenges .

Medicinal Chemistry Organic Synthesis Quality Control

Antiproliferative Activity in Hep-G2 Liver Cancer Cells: Comparative IC50 Analysis

Derivatives incorporating the 2-(4-chlorophenyl)thiazole scaffold demonstrate potent antiproliferative activity. A related 2-adamantyl-5-arylthiazolyl-1,3,4-oxadiazole analog (7j) displayed an IC50 of 4.8 ± 0.08 μM against Hep-G2 liver cancer cells . This is notably more potent than other analogs in the same series, such as compound 7a (IC50 = 8.1 ± 0.10 μM), highlighting the importance of the 4-chlorophenyl group for optimal activity .

Cancer Research Antiproliferative Hep-G2

α-Amylase Inhibition: Benchmarking Against Acarbose for Antidiabetic Potential

Thiazole-based carbohydrazides are potent α-amylase inhibitors. A closely related analog (Compound 14 in a thiazole-based carbohydrazide series) exhibited an IC50 of 1.709 ± 0.12 μM, which is comparable to the standard drug acarbose (IC50 = 1.637 ± 0.153 μM) [1]. This indicates strong potential for managing postprandial hyperglycemia.

Antidiabetic Enzyme Inhibition α-Amylase

Potential as a Building Block for Antiviral and Antibacterial Agents

The 2-(4-chlorophenyl)thiazole core is a key structural element in compounds with antiviral and antibacterial activity. For instance, derivatives have shown anti-HIV-1 activity with EC50 values as low as 1.79 μM . Furthermore, bismuth(III) complexes of related phenylthiazole oxadiazolethiones exhibit potent antibacterial effects against MRSA and VRE, with MIC values as low as 1.0 μM [1]. These findings underscore the scaffold's versatility for generating novel anti-infective agents.

Antiviral Antibacterial Drug Discovery

Validated Application Scenarios for 2-(4-Chlorophenyl)-1,3-thiazole-4-carbohydrazide


Development of Novel Antiproliferative Agents Targeting Hep-G2 Liver Cancer

Based on the potent antiproliferative activity of analogs bearing the 2-(4-chlorophenyl)thiazole core (IC50 = 4.8 μM against Hep-G2) , this compound is a preferred starting material for medicinal chemists aiming to optimize new drug candidates for hepatocellular carcinoma. Its well-defined reactivity profile allows for systematic derivatization to improve potency and selectivity.

Synthesis of α-Amylase Inhibitors for Diabetes Research

Given that thiazole-based carbohydrazides exhibit α-amylase inhibitory activity on par with acarbose (IC50 ~1.7 μM) [1], this compound serves as an ideal scaffold for designing and synthesizing new antidiabetic agents. Researchers can leverage this core to explore structure-activity relationships aimed at controlling postprandial blood glucose levels.

Creation of Novel Anti-Infective Agents Against Drug-Resistant Bacteria

The demonstrated antibacterial potency of bismuth(III) complexes derived from related phenylthiazole oxadiazolethiones, with MIC values as low as 1.0 μM against MRSA and VRE [2], validates the use of this compound as a precursor for developing next-generation antibiotics targeting multi-drug resistant pathogens.

Exploration of Anti-HIV Therapeutics via Scaffold Functionalization

The anti-HIV-1 activity observed in analogs containing the 2-(4-chlorophenyl)thiazole substructure (EC50 = 1.79 μM) makes this compound a valuable synthon for antiviral drug discovery programs. It can be used to generate focused libraries of compounds for screening against HIV and other viral targets.

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